molecular formula C6H10N4OS B1287655 3-Morpholino-1,2,4-thiadiazol-5-amine CAS No. 138588-29-1

3-Morpholino-1,2,4-thiadiazol-5-amine

Cat. No.: B1287655
CAS No.: 138588-29-1
M. Wt: 186.24 g/mol
InChI Key: NOSLHBNBTKXKFX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Morpholino-1,2,4-thiadiazol-5-amine plays a crucial role in biochemical reactions, particularly in the context of proteomics research . It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the activity of key signaling molecules, leading to alterations in gene expression patterns and metabolic fluxes within the cell . These changes can have significant implications for cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in either inhibition or activation of the target molecules, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels within the cell . These interactions can have significant implications for cellular energy production, biosynthesis, and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and function, as it may accumulate in certain tissues or organelles .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . Targeting signals and post-translational modifications play a crucial role in directing the compound to particular compartments or organelles within the cell . This localization is essential for its interactions with specific biomolecules and its overall biochemical effects .

Preparation Methods

Chemical Reactions Analysis

3-Morpholino-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Morpholino-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

3-Morpholino-1,2,4-thiadiazol-5-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.

Properties

IUPAC Name

3-morpholin-4-yl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4OS/c7-5-8-6(9-12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSLHBNBTKXKFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616979
Record name 3-(Morpholin-4-yl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138588-29-1
Record name 3-(Morpholin-4-yl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(morpholin-4-yl)-1,2,4-thiadiazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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